molecular formula C22H20ClN3O3 B368588 N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 920118-22-5

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No.: B368588
CAS No.: 920118-22-5
M. Wt: 409.9g/mol
InChI Key: UMIVNAJOIBSMRA-UHFFFAOYSA-N
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Description

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole core, a chlorophenoxyethyl group, and a furylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This is achieved through a nucleophilic substitution reaction where the benzimidazole core reacts with 2-(4-chlorophenoxy)ethyl halide in the presence of a base.

    Attachment of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate product with 2-furylcarboxylic acid or its activated derivative (e.g., acid chloride) under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or furylcarboxamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1H-benzimidazol-2-amine
  • N-(4-chlorophenyl)-2-furylcarboxamide
  • N-(2-(4-chlorophenoxy)ethyl)-1H-benzimidazol-2-amine

Uniqueness

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-15(24-22(27)20-7-4-13-29-20)21-25-18-5-2-3-6-19(18)26(21)12-14-28-17-10-8-16(23)9-11-17/h2-11,13,15H,12,14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVNAJOIBSMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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